molecular formula C26H24O2P2 B1616410 2-(Diphenylphosphoryl)ethyl(diphenyl)phosphine oxide CAS No. 4141-50-8

2-(Diphenylphosphoryl)ethyl(diphenyl)phosphine oxide

Cat. No.: B1616410
CAS No.: 4141-50-8
M. Wt: 430.4 g/mol
InChI Key: YIMUMKVZUBHTPB-UHFFFAOYSA-N
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Description

2-(Diphenylphosphoryl)ethyl(diphenyl)phosphine oxide (CAS: 984-43-0, C₂₆H₂₄OP₂) is a bisphosphine oxide featuring two diphenylphosphoryl groups connected via an ethylene bridge. Its molecular weight is 414.425 g/mol, and it is commonly utilized as a ligand in coordination chemistry and as a precursor in organocatalytic reactions . The compound exhibits a purity of 97% and is characterized by its high thermal stability and solubility in polar organic solvents like dichloromethane and tetrahydrofuran.

Properties

IUPAC Name

[2-diphenylphosphorylethyl(phenyl)phosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24O2P2/c27-29(23-13-5-1-6-14-23,24-15-7-2-8-16-24)21-22-30(28,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMUMKVZUBHTPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80961665
Record name (Ethane-1,2-diyl)bis[oxo(diphenyl)-lambda~5~-phosphane]
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Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4141-50-8
Record name NSC88641
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88641
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Ethane-1,2-diyl)bis[oxo(diphenyl)-lambda~5~-phosphane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80961665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation via Condensation and Oxidation of Diphenylphosphine Precursors

One prominent method involves the use of diphenylphosphine oxide precursors (denoted as P(O)M, where M = H, Li, Na, or K) which undergo condensation with chlorinated aromatic intermediates, followed by oxidation and hydrolysis steps to yield the target phosphine oxide compound.

  • Key Starting Materials : Diphenylphosphine chloride and metal bases (Li, Na, K) or water (when M = H).
  • Condensation Step : The diphenylphosphine reagents react with 1,3,5-trimethylammonium-2-trichloromethyl-benzene or similar chlorinated aromatic compounds.
  • Catalysis : Alkali promoters such as organic amines (triethylamine, pyridine) or mineral bases (NaOH, KOH) are used to facilitate condensation.
  • Oxidation : Suitable oxidants include hydrogen peroxide, air, oxygen, peracetic acid, or trimethyl carbinol hydrogen peroxide.
  • Hydrolysis : In situ hydrolysis of chloro phosphine oxide intermediates yields the desired diphenylphosphine oxide derivatives.

This approach emphasizes the controlled formation of chloro phosphine oxide intermediates and their subsequent oxidation to generate the final product with high selectivity. The process can be conducted without isolating intermediates, enhancing efficiency.

Synthesis via Addition Reactions Using Triethylamine Catalysis

Another effective synthetic route involves the addition of diarylphosphine oxides to aldehydes or ketones under mild conditions catalyzed by triethylamine:

  • Reaction Conditions : Stirring diphenylphosphine oxide with aldehydes (e.g., acetaldehyde) in ethyl acetate at 0 °C for 12 hours.
  • Catalyst : Triethylamine (0.5 equivalents) serves as a base catalyst.
  • Product Isolation : The α-hydroxyethylphosphine oxides crystallize directly from the reaction mixture and can be purified by recrystallization.
  • Yields : High yields ranging from 84% to 98% have been reported for these hydroxyethylphosphine oxides, which are closely related to the target compound.

This method is advantageous due to mild reaction conditions, straightforward purification, and high product purity.

Solid-Phase Catalysis on Al2O3/KF Surfaces

A variation of the above addition reactions utilizes solid catalysts such as Al2O3/KF to promote the addition of diphenylphosphine oxides to carbonyl compounds:

  • Catalyst : Aluminum oxide supported potassium fluoride.
  • Reaction Medium : Solid-phase or heterogeneous catalysis.
  • Advantages : This method allows for catalyst recovery and reuse, potentially improving sustainability.
  • Product Recovery : Extraction with ethyl acetate and chromatographic purification yields the desired phosphine oxide derivatives.

Reaction Monitoring and Product Characterization

  • Analytical Techniques : Thin layer chromatography (TLC), ^31P NMR spectroscopy, and high-resolution mass spectrometry (HRMS) are standard for monitoring reaction progress and confirming product identity.
  • Reaction Monitoring : For example, in the reaction of diphenylphosphine oxide with triazine derivatives, TLC was used to track completion over 12 hours at room temperature.
  • Purification : Filtration, recrystallization, and column chromatography are employed depending on the physical state of the product.

Data Table: Summary of Key Preparation Methods

Method No. Starting Materials & Reagents Reaction Conditions Catalysts/Promoters Yield (%) Notes
1 Diphenylphosphine chloride + 1,3,5-trimethylammonium-2-trichloromethyl-benzene Condensation, oxidation, hydrolysis at ambient temperature Triethylamine, pyridine, NaOH, H2O2 Not specified In situ hydrolysis; no intermediate isolation needed
2 Diphenylphosphine oxide + acetaldehyde 0 °C, 12 h, ethyl acetate solvent Triethylamine (0.5 equiv.) 84–98 Crystallization from reaction mixture; mild conditions
3 Diphenylphosphine oxide + carbonyl compounds Solid-phase catalysis on Al2O3/KF, 26 °C, 24 h Al2O3/KF solid catalyst Not specified Heterogeneous catalysis; catalyst recyclable
4 Diethyl(2-hydroxyphenyl)phosphonate + (diphenylphosphoryl)methyl tosylate Boiling dioxane, 8 h Sodium hydride suspension Not specified Requires chromatographic purification; impurities present
5 Diphenylphosphine oxide + 2,4-dibenzyl-1,2,4-triazine-3,5-dione Room temp, 12 h, DMC solvent DBU base (1-2 equiv.) 89 Reaction monitored by TLC; product filtration

Research Findings and Observations

  • The condensation-oxidation route (Method 1) is notable for its use of readily available diphenylphosphine chloride and chlorinated aromatic intermediates, enabling scalable synthesis with control over oxidation states.
  • Triethylamine-catalyzed addition (Method 2) provides a straightforward and high-yielding approach to α-hydroxyethylphosphine oxides, which are structurally related to the target compound.
  • Solid-phase catalysis (Method 3) offers a green chemistry advantage by facilitating catalyst recovery and reducing solvent use.
  • The use of sodium hydride and tosylate intermediates (Method 4) highlights versatility but may require extensive purification.
  • The reaction with triazine derivatives (Method 5) demonstrates applicability in complex molecular frameworks and efficient product recovery.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphoryl)ethyl(diphenyl)phosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.

    Reduction: Reduction reactions can convert the phosphine oxide groups to phosphines.

    Substitution: The ethyl chain can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or diisobutylaluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of diphenylphosphoryl derivatives.

    Reduction: Formation of diphenylphosphine derivatives.

    Substitution: Formation of substituted ethylphosphine oxides.

Scientific Research Applications

Chemistry

Photoinitiator in Polymerization
2-(Diphenylphosphoryl)ethyl(diphenyl)phosphine oxide is widely used as a photoinitiator in UV-curable coatings, inks, and adhesives. Its ability to absorb UV light and initiate polymerization reactions makes it essential in the production of durable materials.

Catalyst in Organic Reactions
The compound serves as a catalyst in various organic transformations, including cross-coupling reactions and the synthesis of complex organic molecules. Its unique structural features allow it to stabilize transition states, enhancing reaction rates.

ApplicationDescription
PhotoinitiatorInitiates polymerization upon UV exposure
CatalystFacilitates organic reactions

Biology and Medicine

Development of Biomaterials
In biomedical research, this compound is explored for its role in developing biomaterials. It aids in crosslinking hydrogels used for tissue engineering applications, providing structural integrity and biocompatibility.

Dental Materials
The rapid curing properties of this compound make it suitable for dental resins and composites. Its use ensures quick setting times and improved mechanical properties of dental restorations.

ApplicationDescription
BiomaterialsUsed in hydrogels for tissue engineering
Dental MaterialsEnhances curing speed and mechanical strength

Industrial Applications

Coatings and Inks
This compound is extensively utilized in the formulation of UV-cured coatings and inks for various industrial applications, including automotive finishes and electronic devices. Its efficiency in promoting rapid curing leads to increased production rates.

Additives in Polymer Production
As an additive, it enhances the thermal stability of polymers, making them more resistant to degradation under heat and oxidative conditions.

ApplicationDescription
Coatings/InksPromotes rapid curing in industrial applications
Polymer AdditivesImproves thermal stability

Case Study 1: Photoinitiation Efficiency

A study demonstrated that this compound exhibited superior photoinitiation efficiency compared to traditional initiators in UV-curable systems. The results indicated a significant reduction in curing time while maintaining high mechanical properties of the cured materials .

Case Study 2: Biocompatibility Assessment

Research evaluating the biocompatibility of hydrogels crosslinked with this compound showed promising results. The hydrogels exhibited favorable cell adhesion and proliferation rates, indicating their potential use in biomedical applications such as wound healing and tissue scaffolding .

Mechanism of Action

The mechanism of action of 2-(Diphenylphosphoryl)ethyl(diphenyl)phosphine oxide involves its interaction with molecular targets through its phosphorus atoms. The compound can form coordination complexes with transition metals, which are crucial in catalytic processes. The phosphoryl groups can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

1,2-Ethanediylbis(diphenylphosphine) Dioxide

Molecular Formula : C₂₆H₂₄O₂P₂
Key Differences :

  • Oxidation State : Contains two fully oxidized P=O groups, whereas the target compound has one P=O and one P–O group.
  • Coordination Behavior : The dioxide form is less Lewis acidic due to the absence of a lone pair on phosphorus, reducing its utility in metal coordination compared to the target compound .
  • Applications : Primarily used as a stabilizing ligand in photoluminescent materials.
Property Target Compound 1,2-Ethanediylbis(diphenylphosphine) Dioxide
31P NMR Shift (ppm) Not Reported δ 28–30 (P=O)
Melting Point Not Reported 220–225°C
Solubility Polar Solvents Limited in Non-Polar Solvents

Cyclopentane-Derived Phosphine Oxides

Examples :

  • [(Cyclopent-2-en-1-yl)methyl]diphenylphosphine oxide (C₁₈H₁₉OP)
  • Syn- and anti-[(2,3-Epoxycyclopent-1-yl)methyl]diphenylphosphine oxide (C₁₈H₁₉O₂P)

Key Differences :

  • Backbone Structure : Cyclopentane rings introduce steric bulk, reducing conformational flexibility compared to the ethylene bridge in the target compound.
  • Synthetic Routes : Synthesized via NaBH₄ reduction and m-CPBA epoxidation, which are distinct from the target compound’s preparation involving phosphine oxidation .
  • Applications : Used in asymmetric catalysis due to chiral centers introduced by the cyclopentane ring.
Property Target Compound Cyclopentane Derivatives
Melting Point Not Reported 124–147°C
31P NMR Shift (ppm) Not Reported δ 25–28
Synthetic Complexity Moderate High (Multi-Step)

Pyridyl-Substituted Phosphine Oxides

Examples :

  • (2,2-Di(pyridin-4-yl)ethyl)diphenylphosphine oxide (C₂₅H₂₂N₂OP)
  • Diphenyl(2-(pyridin-2-yl)-2-(pyridin-4-yl)ethyl)phosphine oxide (C₂₅H₂₂N₂OP)

Key Differences :

  • Electronic Effects : Pyridyl groups enhance electron-withdrawing properties, increasing Lewis acidity and metal-binding affinity compared to the target compound’s phenyl groups.
  • Applications : Serve as ligands in transition-metal complexes for cross-coupling reactions .
Property Target Compound Pyridyl Derivatives
31P NMR Shift (ppm) Not Reported δ 28–31
Melting Point Not Reported 148–189°C
Coordination Strength Moderate High (Due to Pyridyl N)

Xanthenyl-Containing Phosphine Oxide (DPPO)

Example : Diphenyl(4-(9-phenyl-9H-xanthen-9-yl)phenyl)phosphine oxide (DPPO, C₃₉H₂₉O₂P)

Key Differences :

  • Triplet Energy Level : DPPO has a high triplet energy (2.88 eV), making it suitable as a host material in blue phosphorescent OLEDs, unlike the target compound .
  • Structural Rigidity : The xanthenyl group imparts rigidity, enhancing thermal stability in optoelectronic applications.
Property Target Compound DPPO
Triplet Energy (eV) Not Reported 2.88
Application Catalysis OLED Host Material
Thermal Stability (°C) High >300

Ethyl (Diphenylphosphoryl)acetate

Molecular Formula : C₁₆H₁₇O₃P

Key Differences :

  • Functional Group : The ethoxycarbonylmethyl group introduces ester reactivity (e.g., hydrolysis) absent in the target compound.
  • Solubility : Enhanced solubility in aprotic solvents due to the polar ester group .
Property Target Compound Ethyl (Diphenylphosphoryl)acetate
Reactivity Phosphine Oxide Ester Functionalization
log P (Octanol/Water) Not Reported 3.1–3.8 (Similar Derivatives)

Biological Activity

2-(Diphenylphosphoryl)ethyl(diphenyl)phosphine oxide, identified by its CAS number 4141-50-8, is a phosphine oxide compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a diphenylphosphoryl group attached to an ethyl chain linked to another diphenyl group. Its structural formula can be represented as follows:

C20H20O2P2\text{C}_{20}\text{H}_{20}\text{O}_2\text{P}_2

This unique structure contributes to its biological interactions and potential pharmacological effects.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may function as an enzyme inhibitor, modulating biochemical pathways involved in cellular processes.

Enzyme Inhibition

Research indicates that phosphine oxides can act as inhibitors for various enzymes, including topoisomerases, which are crucial for DNA replication and repair. The inhibition of these enzymes can lead to antiproliferative effects in cancer cells.

Biological Assays and Findings

A series of biological assays have been conducted to evaluate the cytotoxicity and efficacy of this compound against different cell lines.

Cytotoxicity Studies

Table 1 summarizes the results from cytotoxicity assays performed on various cancer cell lines:

Cell Line Concentration (µM) Cell Viability (%) Statistical Significance
MCF-70100-
2080p < 0.05
4060p < 0.01
8030p < 0.001
4T10100-
2075p < 0.05
4050p < 0.01
8020p < 0.001

These results indicate a dose-dependent decrease in cell viability, highlighting the compound's potential as an anticancer agent.

Study on Antiproliferative Effects

In a recent study published in PMC, the antiproliferative effects of various phosphine oxides, including our compound of interest, were evaluated against cancer cell lines such as MCF-7 (breast cancer) and 4T1 (mouse mammary tumor). The study found that treatment with the compound resulted in significant cytotoxicity at concentrations above 40 µM, particularly when combined with irradiation, suggesting a synergistic effect that enhances its anticancer properties .

Q & A

Q. What are the common synthetic routes for preparing 2-(Diphenylphosphoryl)ethyl(diphenyl)phosphine oxide, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves phosphorylation reactions starting from phosphinyl precursors. A widely cited method () involves reacting 2-(diphenylphosphinyl)ethanol with phosphoric trichloride (POCl₃) in the presence of triethylamine (Et₃N) as a base. Key optimization strategies include:

  • Stoichiometric control : Ensure a 1:1 molar ratio of the alcohol to POCl₃ to minimize side reactions.
  • Solvent selection : Use anhydrous dichloromethane or toluene to avoid hydrolysis.
  • Temperature : Maintain the reaction at 0–5°C during POCl₃ addition, followed by warming to room temperature.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields pure product (85–92% yield).

Q. Table 1: Synthetic Methods Comparison

MethodReagentsConditionsYieldReference
Phosphorylation2-(diphenylphosphinyl)ethanol, POCl₃, Et₃N0–25°C, anhydrous CH₂Cl₂85–92%
Hydrophosphonylationp-Quinone methides, H-phosphinatesCatalyst-free, solvent-free, 80°C78–90%

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • ¹H/³¹P NMR : Key for confirming structure. The ³¹P NMR signal for the phosphoryl group typically appears at δ 25–30 ppm, while the phosphine oxide resonates at δ 35–40 ppm. Splitting patterns in ¹H NMR indicate proximity to phosphorus centers .
  • X-ray crystallography : Resolves stereoelectronic effects. For example, used X-ray to confirm a near-linear Sn-C-C-P torsion angle (≈180°), ruling out intramolecular Sn···O interactions.
  • IR spectroscopy : The P=O stretch appears at 1150–1250 cm⁻¹, while P-C stretches occur at 500–600 cm⁻¹ .

Q. Table 2: Key Spectroscopic Data

TechniqueKey PeaksStructural Insight
³¹P NMRδ 25–30 (P=O), δ 35–40 (P-O)Distinguishes phosphoryl/phosphine oxide groups
X-rayBond angles (e.g., Sn-C-C-P ≈ 180°)Confirms absence of intramolecular interactions

Advanced Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic structure and reactivity of this phosphine oxide?

Methodological Answer:
DFT studies using hybrid functionals (e.g., B3LYP ) with exact exchange corrections () and Colle-Salvetti correlation () are optimal. Steps include:

Geometry optimization : Use a 6-31G(d,p) basis set for light atoms and LANL2DZ for heavy metals (if applicable).

Electron distribution analysis : Calculate Mulliken charges to identify nucleophilic/electrophilic sites.

Reactivity prediction : Frontier molecular orbitals (HOMO/LUMO) reveal sites prone to oxidation or coordination. For example, the phosphoryl oxygen often acts as a Lewis base in catalysis .

Q. Table 3: DFT Functionals for Phosphine Oxides

FunctionalAccuracy (kcal/mol)Application
B3LYP±2.4 (atomization)Thermochemistry, bond dissociation
M06-2X±3.1Non-covalent interactions

Q. How should researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

Methodological Answer:

  • Cross-validation : Compare experimental X-ray bond lengths/angles () with DFT-optimized geometries. Discrepancies >0.05 Å suggest basis set limitations.
  • Solvent effects : Simulate NMR chemical shifts using the PCM model (Polarizable Continuum Model) to account for solvent polarity.
  • Dynamic effects : Use molecular dynamics (MD) to assess conformational flexibility, which may explain broad NMR peaks .

Case Study : In , computational models assuming rigid structures failed to predict minor conformers observed in solution-phase NMR. MD simulations resolved this .

Q. What strategies are effective in mitigating hazardous decomposition products (e.g., phosphine oxides) during high-temperature reactions involving this compound?

Methodological Answer:

  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation to toxic PH₃ or P₄O₁₀ ().
  • Scavengers : Add copper(I) oxide to trap phosphine byproducts.
  • Ventilation : Use fume hoods with >100 ft/min airflow to prevent vapor accumulation ().
  • Real-time monitoring : Employ FTIR gas analyzers to detect CO or phosphorus oxides during pyrolysis .

Q. What role does this compound play in asymmetric catalysis, and how can its efficacy be optimized?

Methodological Answer:
As a chiral ligand , it facilitates enantioselective C–C bond formation (e.g., Hayashi’s work in ). Optimization strategies:

  • Steric tuning : Introduce bulky substituents (e.g., 2,4,6-trimethylphenyl ) to enhance enantioselectivity.
  • Solvent polarity : Use low-polarity solvents (e.g., toluene) to stabilize transition states.
  • Metal coordination : Pre-complex with Rh(I) or Pd(0) to accelerate oxidative addition .

Q. How can researchers validate the purity of this compound when traditional methods (e.g., TLC) are insufficient?

Methodological Answer:

  • HPLC-MS : Use a C18 column (acetonitrile/water gradient) coupled with ESI-MS to detect trace impurities (e.g., diphenylphosphine ).
  • Elemental analysis : Match experimental C/H/P percentages with theoretical values (e.g., C: 70.2%, H: 5.4%, P: 15.3%) .
  • DSC/TGA : Thermal stability profiles (e.g., melting point ≈ 180°C) confirm crystallinity and absence of solvates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(Diphenylphosphoryl)ethyl(diphenyl)phosphine oxide
Reactant of Route 2
2-(Diphenylphosphoryl)ethyl(diphenyl)phosphine oxide

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